(E)-3-(3,4-dimethoxyphenyl)-1-(6,7-dimethoxyspiro[1,3-dihydroisoquinoline-4,4'-oxane]-2-yl)prop-2-en-1-one
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Overview
Description
(E)-3-(3,4-dimethoxyphenyl)-1-(6,7-dimethoxyspiro[1,3-dihydroisoquinoline-4,4’-oxane]-2-yl)prop-2-en-1-one is a complex organic compound characterized by its unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3,4-dimethoxyphenyl)-1-(6,7-dimethoxyspiro[1,3-dihydroisoquinoline-4,4’-oxane]-2-yl)prop-2-en-1-one typically involves multiple steps. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with a suitable spiro[isoquinoline-oxane] derivative under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in an organic solvent like ethanol. The reaction mixture is then refluxed for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3,4-dimethoxyphenyl)-1-(6,7-dimethoxyspiro[1,3-dihydroisoquinoline-4,4’-oxane]-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles like thiols or amines replace the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thiols or amines in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Thiol or amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(3,4-dimethoxyphenyl)-1-(6,7-dimethoxyspiro[1,3-dihydroisoquinoline-4,4’-oxane]-2-yl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as anti-inflammatory, antioxidant, or antimicrobial effects, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are investigated. Its ability to interact with specific molecular targets could lead to the development of new pharmaceuticals for treating various diseases.
Industry
In the industrial sector, (E)-3-(3,4-dimethoxyphenyl)-1-(6,7-dimethoxyspiro[1,3-dihydroisoquinoline-4,4’-oxane]-2-yl)prop-2-en-1-one is used in the production of advanced materials. Its incorporation into polymers or other materials can enhance their properties, such as thermal stability or mechanical strength.
Mechanism of Action
The mechanism of action of (E)-3-(3,4-dimethoxyphenyl)-1-(6,7-dimethoxyspiro[1,3-dihydroisoquinoline-4,4’-oxane]-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: This compound is used as a plasticizer and shares some structural similarities with (E)-3-(3,4-dimethoxyphenyl)-1-(6,7-dimethoxyspiro[1,3-dihydroisoquinoline-4,4’-oxane]-2-yl)prop-2-en-1-one.
Compounds involved in Knoevenagel Condensation: These compounds undergo similar condensation reactions and are used in the synthesis of various organic molecules.
Uniqueness
What sets (E)-3-(3,4-dimethoxyphenyl)-1-(6,7-dimethoxyspiro[1,3-dihydroisoquinoline-4,4’-oxane]-2-yl)prop-2-en-1-one apart is its spiro structure, which imparts unique chemical and physical properties
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-1-(6,7-dimethoxyspiro[1,3-dihydroisoquinoline-4,4'-oxane]-2-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO6/c1-29-21-7-5-18(13-22(21)30-2)6-8-25(28)27-16-19-14-23(31-3)24(32-4)15-20(19)26(17-27)9-11-33-12-10-26/h5-8,13-15H,9-12,16-17H2,1-4H3/b8-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKVXQDDLXGKEB-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)N2CC3=CC(=C(C=C3C4(C2)CCOCC4)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)N2CC3=CC(=C(C=C3C4(C2)CCOCC4)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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